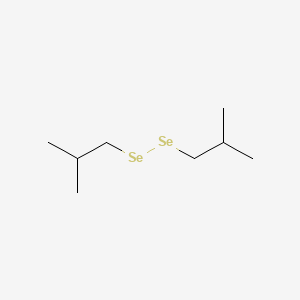
Diselenide, bis(2-methylpropyl)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diselenide, bis(2-methylpropyl), is an organoselenium compound characterized by the presence of two selenium atoms bonded to two 2-methylpropyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diselenide, bis(2-methylpropyl), typically involves the reaction of 2-methylpropyl halides with selenium. One common method is the treatment of 2-methylpropyl halides with potassium selenocyanate, followed by alkaline hydrolysis of the resulting alkyl selenocyanate in water . This reaction is efficient and yields high amounts of the desired product. Another approach involves the use of selenium and hydrazine hydrate under atmospheric pressure in the presence of sodium hydroxide .
Industrial Production Methods: Industrial production of diselenides often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: Diselenide, bis(2-methylpropyl), undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert diselenides to selenols.
Substitution: Diselenides can participate in substitution reactions where the selenium atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or aryl halides can be used in substitution reactions.
Major Products:
Oxidation: Selenoxides and selenones.
Reduction: Selenols.
Substitution: Various organoselenium compounds depending on the substituent.
Scientific Research Applications
Diselenide, bis(2-methylpropyl), has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of diselenide, bis(2-methylpropyl), involves its ability to modulate redox processes within cells. The compound can act as both an antioxidant and a pro-oxidant, depending on the cellular environment. It interacts with molecular targets such as thiol-containing proteins and enzymes, influencing various biochemical pathways .
Comparison with Similar Compounds
- Diphenyl diselenide
- Bis(2-hydroxyphenyl) diselenide
- Bis(3-hydroxyphenyl) diselenide
- Bis(4-hydroxyphenyl) diselenide
Comparison: Diselenide, bis(2-methylpropyl), is unique due to its specific alkyl groups, which influence its chemical reactivity and biological activity. Compared to diphenyl diselenide, it may exhibit different solubility and stability properties. The presence of 2-methylpropyl groups can also affect its interaction with biological targets, potentially leading to distinct pharmacological effects .
Properties
CAS No. |
56592-99-5 |
|---|---|
Molecular Formula |
C8H18Se2 |
Molecular Weight |
272.2 g/mol |
IUPAC Name |
2-methyl-1-(2-methylpropyldiselanyl)propane |
InChI |
InChI=1S/C8H18Se2/c1-7(2)5-9-10-6-8(3)4/h7-8H,5-6H2,1-4H3 |
InChI Key |
FQPPQPCYJQGWGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C[Se][Se]CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















